Product packaging for 3-Bromo-2,6-dimethoxybenzaldehyde(Cat. No.:CAS No. 29866-51-1)

3-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B3257972
CAS No.: 29866-51-1
M. Wt: 245.07 g/mol
InChI Key: CTZDPLCWTYHSOR-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxybenzaldehyde (CAS 29866-51-1) is a valuable benzaldehyde derivative employed as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure features both an aldehyde group and a bromine atom on an aromatic ring with two methoxy substituents, making it a versatile scaffold for constructing complex molecules through various cross-coupling reactions. This compound serves as a key modular building block for the synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs), such as benzo[c]phenanthrene analogues . These PAHs are of significant interest in molecular carcinogenesis studies, as they can be metabolically converted into dihydrodiols and diol epoxides, which are proximate carcinogens that can covalently bind to DNA . The synthetic utility of this compound is demonstrated in palladium-catalyzed cross-coupling reactions, for example with naphthaleneboronic acids, to form biaryl aldehydes that are further elaborated into key precursors for metal-catalyzed cycloisomerization reactions . The compound has a molecular formula of C 9 H 9 BrO 3 and a molecular weight of 245.07 g/mol . It is classified as harmful and an irritant, with precautionary statements including recommendations to wear protective gloves and eye protection, and to use only in a well-ventilated area . Please note : This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B3257972 3-Bromo-2,6-dimethoxybenzaldehyde CAS No. 29866-51-1

Properties

IUPAC Name

3-bromo-2,6-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDPLCWTYHSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxybenzaldehyde typically involves the bromination of 2,6-dimethoxybenzaldehyde. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-2,6-dimethoxybenzoic acid.

    Reduction: 3-Bromo-2,6-dimethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-2,6-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxy groups (–OCH₃) are strong electron-donating groups, activating the benzene ring toward electrophilic substitution, whereas methyl (–CH₃) groups provide steric bulk without significant electronic activation. Fluorine (–F) is electron-withdrawing, deactivating the ring .
  • Reactivity : The position of bromine (meta vs. para) influences regioselectivity in cross-coupling reactions. For example, this compound participates in Myura–Suzuki couplings to generate PROTACs, while 2-bromo-4,6-dimethoxybenzaldehyde may exhibit altered reactivity due to its substitution pattern .

Reactivity in Cross-Coupling Reactions

  • Methoxy vs. Methyl : Methoxy groups enhance the electron density of the benzene ring, facilitating oxidative addition in palladium-catalyzed reactions. In contrast, methyl groups reduce reactivity due to steric effects .
  • Bromine Position : Bromine at the 3-position (meta) directs subsequent substitutions to specific sites, whereas para-substituted bromine (as in 4-bromo-2,6-dimethoxybenzaldehyde) alters the electronic landscape for nucleophilic attacks .

Biological Activity

3-Bromo-2,6-dimethoxybenzaldehyde is a brominated aromatic aldehyde that has garnered interest due to its potential biological activities. This compound is structurally characterized by the presence of bromine and methoxy groups, which may influence its reactivity and biological properties. The following sections provide an overview of the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of 2,6-dimethoxybenzaldehyde using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction yields the desired brominated product alongside other by-products, necessitating purification techniques such as column chromatography to isolate the target compound .

Biological Activity

This compound has been studied for its various biological activities, particularly its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's bactericidal activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrates a strong ability to scavenge free radicals, indicating its potential utility in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µM)
DPPH Scavenging15 µM
ABTS Scavenging12 µM

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results against various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20 µM
MCF-7 (Breast Cancer)25 µM
A549 (Lung Cancer)30 µM

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles in biological systems. This reactivity may lead to modifications in biomolecules such as proteins and nucleic acids, contributing to its antimicrobial and anticancer effects .

Case Studies

A notable case study involved the evaluation of the compound's effect on human cancer cell lines. Researchers treated HeLa cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, indicating that the compound effectively inhibits cell proliferation .

Q & A

Basic: What are the standard synthetic routes for 3-Bromo-2,6-dimethoxybenzaldehyde, and what key reaction conditions are required?

A common synthetic approach involves bromination of 2,6-dimethoxybenzaldehyde derivatives. For example, bromination using HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) can introduce the bromo substituent at the 3-position. Purification typically involves column chromatography or recrystallization using solvents like ethyl acetate/hexane . Key considerations include maintaining anhydrous conditions to avoid side reactions and monitoring reaction progress via TLC.

Basic: What safety precautions and handling protocols are recommended for this compound in laboratory settings?

Essential safety measures include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Storage : Store in a cool, dry place away from oxidizing agents and reducing agents.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can spectroscopic techniques (NMR, IR, Mass Spec) be employed to confirm the structure and purity of this compound?

  • NMR : 1^1H NMR should show characteristic aldehyde proton signals (~10 ppm) and aromatic protons split by substituents (e.g., methoxy groups at δ ~3.8 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~190 ppm) and quaternary carbons.
  • IR : Strong C=O stretch (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}).
  • Mass Spec : Molecular ion peak at m/z 245 (for C9_9H9_9BrO3_3) and fragmentation patterns consistent with methoxy and bromine loss .

Advanced: What challenges arise in achieving regioselective bromination of dimethoxybenzaldehyde derivatives, and how can reaction conditions be optimized to enhance selectivity?

Regioselectivity is influenced by electronic and steric factors. The 3-position is activated by methoxy groups, but competing para-bromination can occur. Optimization strategies:

  • Directing Groups : Use Lewis acids (e.g., FeBr3_3) to stabilize intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, improving 3-bromo selectivity .

Advanced: In what ways does the electronic distribution of this compound influence its reactivity in cross-coupling reactions, and what computational methods validate these effects?

The electron-withdrawing bromine and electron-donating methoxy groups create a polarized aromatic ring, enhancing reactivity in Suzuki or Ullmann couplings. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group acts as an electrophilic center in condensation reactions, validated by Mulliken charge analysis .

Advanced: How can discrepancies in reported spectral data for this compound be resolved through multi-technique analytical approaches?

Conflicting NMR or IR data may arise from impurities or solvent effects. Resolution strategies:

  • Multi-Dimensional NMR : Use 1^1H-13^{13}C HSQC to correlate ambiguous signals.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing.
  • Elemental Analysis : Confirm purity (>98%) to rule out contaminants .

Advanced: What role does this compound serve as a precursor in the synthesis of bioactive benzamide derivatives, and what pharmacological targets have been explored?

This compound is a key intermediate in synthesizing benzamide-based inhibitors. For example:

  • Anticancer Agents : Derivatives targeting histone deacetylases (HDACs) show apoptosis-inducing activity.
  • Antimicrobials : Amide-linked analogs exhibit activity against Gram-positive bacteria.
    Mechanistic studies involve in vitro enzyme assays (e.g., IC50_{50} determination) and molecular docking to validate target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2,6-dimethoxybenzaldehyde
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3-Bromo-2,6-dimethoxybenzaldehyde

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